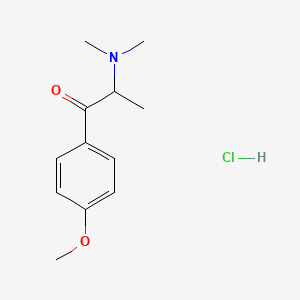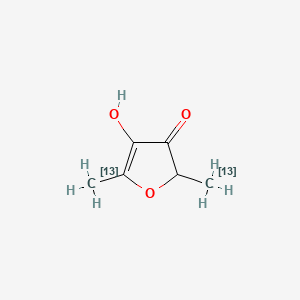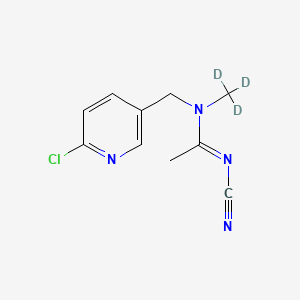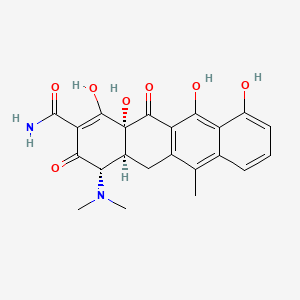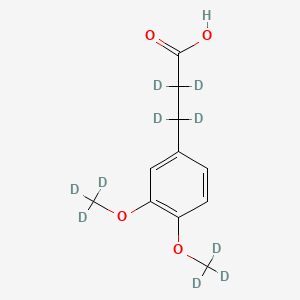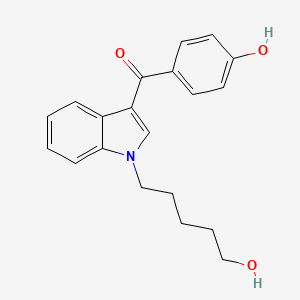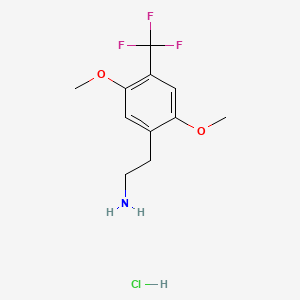![molecular formula C9H15NO2 B591017 (3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole CAS No. 136968-83-7](/img/structure/B591017.png)
(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aldehydes or imines under microwave-assisted conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of flow chemistry techniques, which allow for the rapid and efficient synthesis of oxazolines and their subsequent oxidation to oxazoles. This method employs commercial manganese dioxide as a heterogeneous reagent in a packed reactor .
Chemical Reactions Analysis
Types of Reactions
(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide, bromotrichloromethane, CuBr2/DBU, and palladium catalysts. Reaction conditions often involve moderate temperatures and the use of polar or nonpolar solvents, depending on the desired regioselectivity .
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of (3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring allows it to bind to a wide range of receptors and enzymes through non-covalent interactions, leading to various biological effects . These interactions can modulate the activity of enzymes and receptors, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Isoxazoles: Similar to oxazoles but with the oxygen and nitrogen atoms at different positions in the ring.
Oxadiazoles: Contain two nitrogen atoms and one oxygen atom in a five-membered ring.
Benzoxazoles: Feature a fused benzene ring with the oxazole ring.
Uniqueness
(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole is unique due to its specific stereochemistry and the presence of an isopropyl group, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
136968-83-7 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.224 |
IUPAC Name |
(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9-3-7-4-12-10-8(7)5-11-9/h6-7,9H,3-5H2,1-2H3/t7-,9+/m1/s1 |
InChI Key |
KUBPDTBXNSBLDV-APPZFPTMSA-N |
SMILES |
CC(C)C1CC2CON=C2CO1 |
Synonyms |
7H-Pyrano[3,4-c]isoxazole,3,3a,4,5-tetrahydro-5-(1-methylethyl)-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



